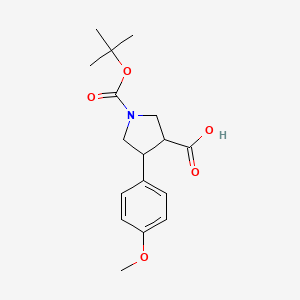

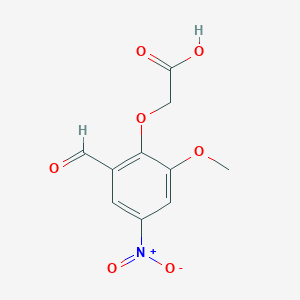

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid, also known as Boc-Tyr-OH, is a protected amino acid commonly used for peptide synthesis. It is a derivative of the amino acid tyrosine and is an important component of many proteins and enzymes. Boc-Tyr-OH is used in the laboratory to study the structure and function of proteins, and it has become an important tool in the field of biochemistry and molecular biology.

科学的研究の応用

1. Synthesis of Amino Acid Derivatives and Building Blocks

Krishnamurthy et al. (2014) explored the synthesis of derivatives of 2-amino-4-pentenoic acid (allylglycine), including compounds with tert-butoxycarbonyl (Boc) protection. This process led to the formation of four stereoisomers of 4-hydroxyproline derivatives, showcasing the versatility of amino acid derivatives in synthesizing complex organic compounds (Krishnamurthy et al., 2014).

2. Peptide Synthesis and Protease Assay Development

Badalassi et al. (2002) utilized an N-Fmoc, O-(tert-butyl)-protected derivative of a similar amino acid for the solid-phase peptide synthesis of oligopeptides. These peptides were then employed as chromogenic protease substrates, demonstrating the application of amino acid derivatives in developing assays for enzyme activity detection (Badalassi et al., 2002).

3. Novel Unnatural Amino Acids for Peptidomimetics

Pascal et al. (2000) introduced 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), an unnatural amino acid with potential as a building block for peptidomimetic synthesis. They highlighted its efficiency in synthesis and the distinct functionalities it offers, similar to the multifaceted nature of Boc-protected amino acids in synthetic applications (Pascal et al., 2000).

4. Antimycobacterial Activities

Moreth et al. (2014) synthesized hydroxyethylsulfonamides derived from Boc-phenylalanine epoxide, examining their antimycobacterial activities. This research underscores the therapeutic potential of Boc-protected amino acids in developing novel antimicrobial agents (Moreth et al., 2014).

5. Oligomer Synthesis for New Foldamers

Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. Their work demonstrates the use of Boc-protected amino acids in creating novel structured molecules, potentially useful in various applications (Lucarini & Tomasini, 2001).

特性

IUPAC Name |

(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPYPBSORZTKU-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373153 |

Source

|

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid | |

CAS RN |

204195-38-0 |

Source

|

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)